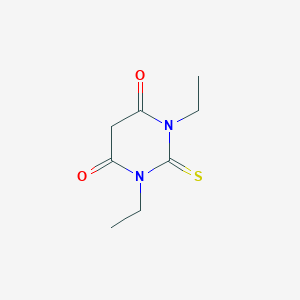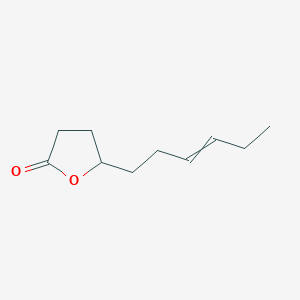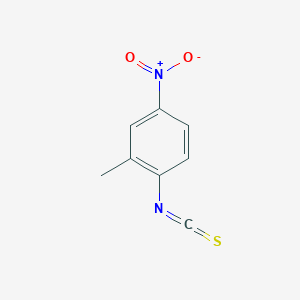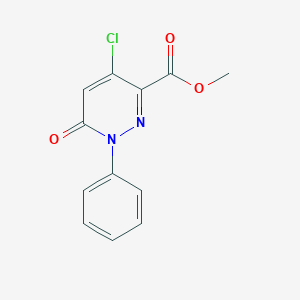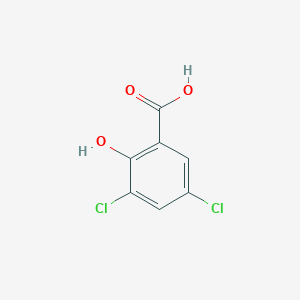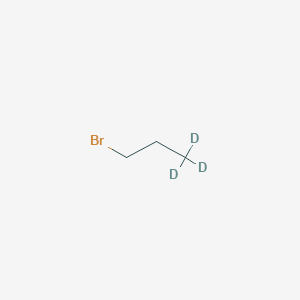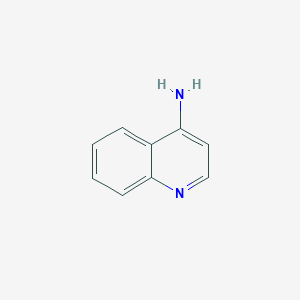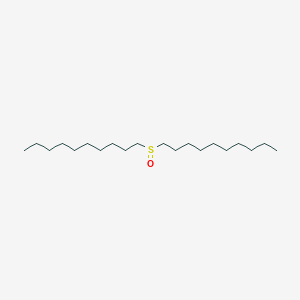
2,5-二甲基苄基氯
概述
描述
2,5-Dimethylbenzyl chloride is an organic compound with the molecular formula C₉H₁₁Cl. It is a derivative of benzyl chloride, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学研究应用
2,5-Dimethylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
作用机制
Target of Action
It’s known that this compound is used as a building block in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.
Mode of Action
2,5-Dimethylbenzyl chloride is known to undergo low-temperature Friedel-Crafts step-growth polymerization reaction . This suggests that it can act as an electrophile, reacting with nucleophiles in the system. The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.
Result of Action
The molecular and cellular effects of 2,5-Dimethylbenzyl chloride’s action would depend on the specific reactions it’s involved in. As a building block in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dimethylbenzyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, its participation in Friedel-Crafts reactions suggests that it would be more reactive in the presence of a Lewis acid catalyst .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzyl chloride can be synthesized through the chloromethylation of 2,5-dimethylbenzene (p-xylene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of 2,5-dimethylbenzyl chloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
化学反应分析
Types of Reactions: 2,5-Dimethylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of 2,5-dimethylbenzyl chloride can yield 2,5-dimethylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: 2,5-Dimethylbenzyl alcohol, 2,5-dimethylbenzonitrile.
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethylbenzyl alcohol.
相似化合物的比较
Benzyl Chloride: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,4-Dimethylbenzyl Chloride: Has methyl groups at the 2 and 4 positions, affecting its reactivity differently.
3,5-Dimethylbenzyl Chloride: Methyl groups at the 3 and 5 positions alter its chemical behavior compared to 2,5-dimethylbenzyl chloride.
Uniqueness: 2,5-Dimethylbenzyl chloride is unique due to the specific positioning of the methyl groups, which influences its reactivity and applications. The steric and electronic effects imparted by the methyl groups make it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-(chloromethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECXPZGFZFGDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061177 | |
| Record name | 2-Chloromethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-45-3 | |
| Record name | 2,5-Dimethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylbenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloromethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5-dimethylbenzyl chloride influence its reactivity in substitution reactions?
A2: The two methyl groups in the 2 and 5 positions of the benzene ring in 2,5-dimethylbenzyl chloride introduce steric hindrance. This steric hindrance affects its reactivity in nucleophilic substitution reactions (SN2 mechanism). Compared to benzyl chloride, 2,5-dimethylbenzyl chloride reacts slower with nucleophiles like triphenylphosphine. [] This is because the bulky methyl groups hinder the approach of the nucleophile to the reaction center.
Q2: Can you explain the role of 2,5-dimethylbenzyl chloride in the synthesis of rishitinol?
A3: 2,5-Dimethylbenzyl chloride serves as a crucial starting material in the multi-step synthesis of rishitinol, a sesquiterpene alcohol. It's first converted to 5,8-dimethyl-1-tetralone-3-carboxylic acid, which then undergoes a series of transformations to eventually yield racemic rishitinol. [] This synthetic route highlights the versatility of 2,5-dimethylbenzyl chloride as a building block for complex molecules.
Q3: Are there any known limitations of using 2,5-dimethylbenzyl chloride in polymer synthesis?
A4: Yes, a significant limitation is the challenge of obtaining high molecular weight polymers. The polymerization of 2,5-dimethylbenzyl chloride often results in the formation of highly crystalline polymers that precipitate out of the reaction mixture prematurely. This premature precipitation limits the growth of the polymer chains, leading to lower molecular weight products. []
Q4: Has 2,5-dimethylbenzyl chloride been used in the development of organometallic catalysts?
A5: Yes, 2,5-dimethylbenzyl chloride has been employed in the synthesis of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes. These complexes, incorporating a 2,5-dimethylbenzyl group, have demonstrated catalytic activity in Kumada coupling reactions, specifically in the coupling of aryl chlorides with phenylmagnesium bromide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

